2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide
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Description
2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide is a useful research compound. Its molecular formula is C23H26N4O2 and its molecular weight is 390.487. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide, is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with cellular targets.
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways. For instance, some indole derivatives have been reported to inhibit the polymerization of tubulin , a protein that forms microtubules, which are essential for cell division and structure. This inhibition can lead to cell cycle arrest and apoptosis .
Result of Action
The result of the compound’s action can vary depending on the specific biological target and pathway involved. For example, if the compound acts as a tubulin polymerization inhibitor, it could induce cell apoptosis in a dose-dependent manner and arrest the cells in the G2/M phase .
Properties
IUPAC Name |
2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-17-21(19-9-5-6-10-20(19)25-17)22(28)23(29)24-11-12-26-13-15-27(16-14-26)18-7-3-2-4-8-18/h2-10,25H,11-16H2,1H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCNKJWHEMSHFLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NCCN3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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